3,4-Cyclopentenopyrido[3,2-a]carbazole
Overview
Description
Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- is a complex organic compound with the molecular formula C18H14N2. It is a derivative of carbazole, a tricyclic aromatic compound, and features a fused cyclopentane ring.
Mechanism of Action
Target of Action
Lys-P-1, also known as Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- or 3,4-Cyclopentenopyrido[3,2-a]carbazole, is a bioactive chemical
Mode of Action
It is known that many bioactive chemicals interact with their targets through a variety of mechanisms, including binding to receptors, altering enzyme activity, or modulating signal transduction pathways
Biochemical Pathways
It is known that lysine, a related compound, plays a crucial role in various biological processes, including protein synthesis, energy metabolism, and the regulation of immune and inflammatory responses
Pharmacokinetics
These properties are crucial for determining a compound’s bioavailability, efficacy, and safety
Result of Action
It is known that bioactive chemicals can have a wide range of effects, including altering cellular function, modulating signal transduction pathways, and inducing cell death
Action Environment
It is known that factors such as temperature, ph, and the presence of other chemicals can significantly influence the action of bioactive compounds
Biochemical Analysis
Biochemical Properties
Lys-P-1 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, influencing their activity and stability. For instance, Lys-P-1 can bind to certain proteins, altering their conformation and affecting their function. These interactions are essential for understanding the compound’s role in cellular metabolism and signaling pathways .
Cellular Effects
The effects of Lys-P-1 on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Lys-P-1 has been shown to affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cell signaling pathways, thereby influencing cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, Lys-P-1 exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function. Furthermore, Lys-P-1 can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lys-P-1 have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Lys-P-1 can degrade over time, leading to a decrease in its activity. The compound’s stability can be enhanced under specific conditions, prolonging its effects on cells in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Lys-P-1 vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation. At high doses, Lys-P-1 can have toxic or adverse effects, including cell death and tissue damage. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of Lys-P-1 in clinical applications .
Metabolic Pathways
Lys-P-1 is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and the levels of metabolites within cells. For example, Lys-P-1 may affect the activity of enzymes involved in amino acid metabolism, leading to changes in the concentrations of specific metabolites. These effects are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of Lys-P-1 within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s bioavailability and its ability to exert its effects on target cells and tissues .
Subcellular Localization
Lys-P-1’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding how Lys-P-1 exerts its effects on cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydro-7H-pyrido(2,3-c)carbazole with a platinum catalyst in tetralin under reflux conditions for 70 hours has been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and efficiency, possibly incorporating continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated hydrocarbon.
Scientific Research Applications
Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,2-a]carbazole: Another derivative of carbazole with similar structural features.
Cyclopenta[b]pyridine: A compound with a fused cyclopentane and pyridine ring.
Indolo[3,2-b]carbazole: A related compound with an indole ring fused to a carbazole structure
Uniqueness
Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- is unique due to its specific ring fusion pattern and the presence of both nitrogen atoms within the fused ring system. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
8,14-diazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-1,6,8,10,12,15,17,19-octaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-2-9-15-13(5-1)16-11-6-3-7-12(11)17-14(18(16)20-15)8-4-10-19-17/h1-2,4-5,8-10,20H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXZMKNQTHRIJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C4=CC=CC=C4NC3=C5C=CC=NC5=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219696 | |
Record name | Lys-P-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69477-66-3 | |
Record name | Lys-P-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069477663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lys-P-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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